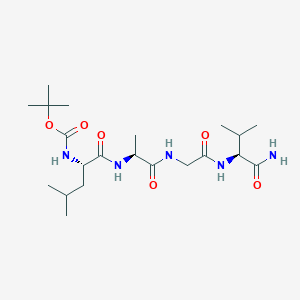
N-(tert-Butoxycarbonyl)-L-leucyl-L-alanylglycyl-L-valinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-Butoxycarbonyl)-L-leucyl-L-alanylglycyl-L-valinamide is a compound that belongs to the class of peptides. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of interest in various fields of research due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-leucyl-L-alanylglycyl-L-valinamide typically involves the stepwise coupling of amino acids. The tert-butoxycarbonyl group is introduced to protect the amine group of the amino acids during the synthesis. The general steps include:
Protection of Amino Acids: The amino acids are protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated peptide synthesizers are often used to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(tert-Butoxycarbonyl)-L-leucyl-L-alanylglycyl-L-valinamide undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like TFA or HCl.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Substitution Reactions: Introduction of different functional groups at specific positions on the peptide chain.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with catalysts like NHS or HOBt.
Substitution: Various nucleophiles and electrophiles depending on the desired modification.
Major Products
The major products formed from these reactions include deprotected peptides, extended peptide chains, and modified peptides with new functional groups .
Aplicaciones Científicas De Investigación
N-(tert-Butoxycarbonyl)-L-leucyl-L-alanylglycyl-L-valinamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(tert-Butoxycarbonyl)-L-leucyl-L-alanylglycyl-L-valinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group protects the amine functionality, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in further biochemical interactions .
Comparación Con Compuestos Similares
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-arginine
- N-(tert-Butoxycarbonyl)-L-ornithine
- N-(tert-Butoxycarbonyl)ethanolamine
Uniqueness
N-(tert-Butoxycarbonyl)-L-leucyl-L-alanylglycyl-L-valinamide is unique due to its specific sequence of amino acids and the presence of the Boc protecting group. This combination allows for selective modifications and applications in various fields of research .
Propiedades
Número CAS |
73674-48-3 |
|---|---|
Fórmula molecular |
C21H39N5O6 |
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C21H39N5O6/c1-11(2)9-14(25-20(31)32-21(6,7)8)19(30)24-13(5)18(29)23-10-15(27)26-16(12(3)4)17(22)28/h11-14,16H,9-10H2,1-8H3,(H2,22,28)(H,23,29)(H,24,30)(H,25,31)(H,26,27)/t13-,14-,16-/m0/s1 |
Clave InChI |
RONONPQHJHRMAH-DZKIICNBSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)N)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)
![[1,2'-Binaphthalene]-1',4'-dione](/img/structure/B14467548.png)

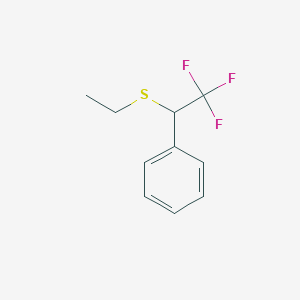
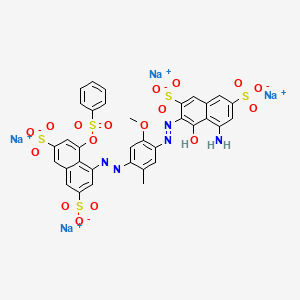

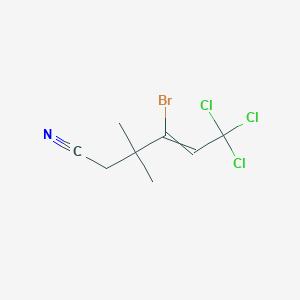
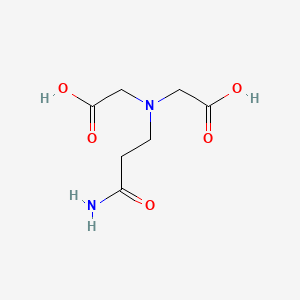
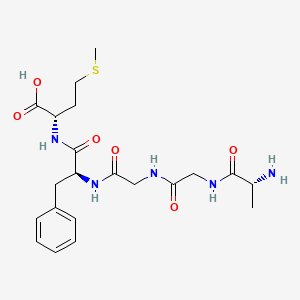
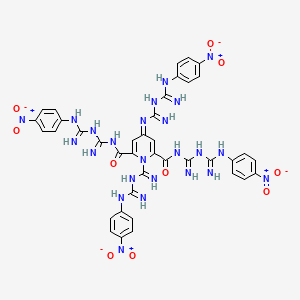


![2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14467608.png)
![3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14467614.png)
